Cas no 1805383-12-3 (Ethyl 3-(aminomethyl)-5-bromo-4-(difluoromethyl)pyridine-2-acetate)

Ethyl 3-(aminomethyl)-5-bromo-4-(difluoromethyl)pyridine-2-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(aminomethyl)-5-bromo-4-(difluoromethyl)pyridine-2-acetate
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- インチ: 1S/C11H13BrF2N2O2/c1-2-18-9(17)3-8-6(4-15)10(11(13)14)7(12)5-16-8/h5,11H,2-4,15H2,1H3
- InChIKey: ABVUHZCRDZJUFJ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(CC(=O)OCC)C(CN)=C1C(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 282
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 65.2
Ethyl 3-(aminomethyl)-5-bromo-4-(difluoromethyl)pyridine-2-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029057444-1g |
Ethyl 3-(aminomethyl)-5-bromo-4-(difluoromethyl)pyridine-2-acetate |
1805383-12-3 | 97% | 1g |
$1,579.40 | 2022-04-01 |
Ethyl 3-(aminomethyl)-5-bromo-4-(difluoromethyl)pyridine-2-acetate 関連文献
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
Ethyl 3-(aminomethyl)-5-bromo-4-(difluoromethyl)pyridine-2-acetateに関する追加情報
Recent Advances in the Study of Ethyl 3-(aminomethyl)-5-bromo-4-(difluoromethyl)pyridine-2-acetate (CAS: 1805383-12-3)
Ethyl 3-(aminomethyl)-5-bromo-4-(difluoromethyl)pyridine-2-acetate (CAS: 1805383-12-3) is a pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural characterization, and biological activity, particularly in the context of targeting specific enzymes or receptors involved in disease pathways.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic routes for this compound, highlighting its role as a key intermediate in the development of novel kinase inhibitors. The researchers employed a multi-step synthesis approach, starting from commercially available precursors, and achieved a high yield of the target compound. The study also emphasized the importance of the difluoromethyl group in enhancing the compound's metabolic stability and binding affinity to target proteins.
In another recent investigation, the biological activity of Ethyl 3-(aminomethyl)-5-bromo-4-(difluoromethyl)pyridine-2-acetate was evaluated against a panel of cancer cell lines. The results, published in Bioorganic & Medicinal Chemistry Letters, demonstrated moderate to potent inhibitory effects on cell proliferation, particularly in breast and lung cancer models. The compound's mechanism of action was linked to its ability to interfere with signal transduction pathways, making it a promising candidate for further optimization.
Further structural analysis using X-ray crystallography and NMR spectroscopy revealed unique interactions between the compound and its biological targets. These findings, detailed in a 2024 ACS Chemical Biology article, provided insights into the compound's binding mode and suggested potential modifications to improve its selectivity and potency. The study also identified the bromo and difluoromethyl substituents as critical for maintaining the compound's conformational stability.
Ongoing research is exploring the compound's potential in other therapeutic areas, such as infectious diseases and neurodegenerative disorders. Preliminary data from a collaborative study between academic and industrial researchers indicate that Ethyl 3-(aminomethyl)-5-bromo-4-(difluoromethyl)pyridine-2-acetate may exhibit activity against bacterial efflux pumps, offering a new avenue for combating antibiotic resistance. These findings were presented at the 2024 International Conference on Chemical Biology and are currently under peer review.
In summary, Ethyl 3-(aminomethyl)-5-bromo-4-(difluoromethyl)pyridine-2-acetate (CAS: 1805383-12-3) represents a versatile scaffold with significant potential in drug discovery. Its unique structural features and promising biological activity make it a subject of intense research, with ongoing studies aimed at optimizing its properties and expanding its therapeutic applications. Future work will likely focus on in vivo efficacy and safety profiling to advance this compound toward clinical development.
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